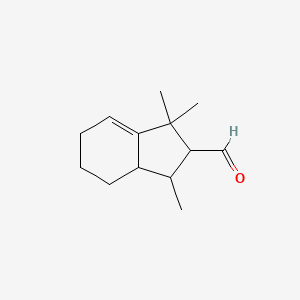
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde is an organic compound with the molecular formula C13H21O. It is a derivative of indane, a bicyclic hydrocarbon, and features an aldehyde functional group. This compound is known for its unique structure, which includes a tetrahydroindane ring system with three methyl groups and an aldehyde group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-2-methyleneindane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarboxylic acid.
Reduction: 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Indan-1-carbaldehyde: Similar structure but lacks the tetrahydro and trimethyl groups.
1,2,3,4-Tetrahydro-1-naphthaldehyde: Similar tetrahydro structure but with a naphthalene ring system.
2,3-Dihydro-1H-indene-1-carbaldehyde: Similar indane structure but with fewer hydrogen atoms.
Uniqueness
3a,4,5,6-Tetrahydro-1,1,3-trimethylindancarbaldehyde is unique due to its specific combination of a tetrahydroindane ring system with three methyl groups and an aldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
97999-29-6 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-1,2,5,6,7,7a-hexahydroindene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9-10-6-4-5-7-11(10)13(2,3)12(9)8-14/h7-10,12H,4-6H2,1-3H3 |
Clave InChI |
UHVOJLRLEOJYTB-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCCC=C2C(C1C=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















